molecular formula C14H8F2N2O B13504227 2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

Cat. No.: B13504227
M. Wt: 258.22 g/mol
InChI Key: IGRPRRMMDQOSHN-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is a compound of significant interest in the field of organic chemistry. It features a difluorophenyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile typically involves the reaction of 2,4-difluorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted analogs.

Scientific Research Applications

2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and difluorophenyl derivatives, such as:

Uniqueness

What sets 2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile apart is its unique combination of a difluorophenyl group and a pyridinyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H8F2N2O

Molecular Weight

258.22 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C14H8F2N2O/c15-10-3-4-11(13(16)6-10)12(7-17)14(19)9-2-1-5-18-8-9/h1-6,8,12H

InChI Key

IGRPRRMMDQOSHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(C#N)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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